4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially remarkable Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Medical Applications
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrating potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show promise as therapeutic agents due to their significant inhibitory action, which could be beneficial for conditions where enzyme modulation is therapeutic (Gul et al., 2016).
Nonlinear Optical (NLO) Applications
Anwar, Okada, Oikawa, and Nakanishi (2000) prepared ionic 4-amino-1-methylpyridinium benzenesulfonate salts with different substituents. These compounds exhibit noncentrosymmetric structures suitable for second-order nonlinear optics, indicating potential applications in photonic devices and optical data processing (Anwar et al., 2000).
Antibacterial and Antifungal Applications
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, showing moderate to significant antibacterial and good antifungal activities. These compounds could serve as a basis for developing new antimicrobial agents, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Chohan & Shad, 2011).
Catalytic Activity in Asymmetric Synthesis
Itsuno, Yamamoto, and Takata (2014) developed 4-(bromomethyl)benzenesulfonamides for use in cinchonidinium salts, which showed high enantioselective catalytic activity in asymmetric alkylation reactions. This work illustrates the potential of sulfonamide derivatives in facilitating chiral synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals (Itsuno, Yamamoto, & Takata, 2014).
Safety and Hazards
The safety and hazards associated with 4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .
properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBLACZTHGBJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide |
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